2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
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Overview
Description
2-cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on compounds structurally related to 2-Cyclopropyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has shown innovative synthetic routes and structural elucidation through various analytical techniques. For example, studies have detailed the synthesis of triazole derivatives and their characterization using spectroscopic methods to understand their molecular structure and potential chemical properties (Bilyi et al., 2015).
Biological Activities
- Some compounds within this chemical family have been evaluated for their biological activities, including antimicrobial, anticancer, and insecticidal effects. For instance, certain triazole derivatives have been tested for their efficacy against various cancer cell lines and microbes, indicating their potential as therapeutic agents (Ostapiuk et al., 2015). Another study highlighted the synthesis and insecticidal assessment against the cotton leafworm, showcasing the compound's application in agriculture (Fadda et al., 2017).
Antitumor and Antimicrobial Screening
- Novel triazole compounds have been synthesized and evaluated for their antitumor and antimicrobial activities, demonstrating significant inhibitory effects on certain cancer lines and microbial species. This underscores their potential in developing new therapeutic agents with targeted action against specific pathologies (Albratty et al., 2017).
Chemical Properties and Reactivity
- Studies have also explored the chemical reactivity and properties of triazole compounds, including their interactions in various chemical reactions and the influence of substituents on their behavior. This research is crucial for designing compounds with tailored properties for specific applications, ranging from material science to pharmaceuticals (Pryadeina et al., 2008).
Mechanism of Action
Target of Action
Compounds containing imidazole and indole moieties, which are structurally similar to the triazole ring in the compound, are known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in numerous biological processes.
Mode of Action
It’s known that compounds with similar structures can bind with high affinity to multiple receptors , potentially altering their function and leading to various biological effects .
Biochemical Pathways
Derivatives of imidazole and indole, which share structural similarities with this compound, are known to influence a variety of biochemical pathways . These pathways are involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant activities, and more .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant activities, and more .
Properties
IUPAC Name |
2-cyclopropyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(10-12-6-7-12)18-14(11-19-16-8-9-17-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEAUUCJEZXCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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